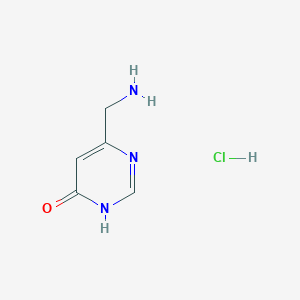

6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride

Description

6-(Aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride is a dihydropyrimidinone derivative characterized by an aminomethyl substituent at position 6 and a hydrochloride salt formation. The aminomethyl group enhances polarity, likely improving aqueous solubility and bioavailability compared to non-polar analogs. The hydrochloride salt further augments stability and solubility, making it suitable for pharmaceutical intermediates.

Properties

IUPAC Name |

4-(aminomethyl)-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c6-2-4-1-5(9)8-3-7-4;/h1,3H,2,6H2,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZFTDBAUPUJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2303566-01-8 | |

| Record name | 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an aldehyde with a urea derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic applications due to its biological activities. Research indicates that it can act as an inhibitor for specific enzymes, which is particularly relevant in treating conditions such as classic galactosemia. Inhibiting galactokinase (GALK1) with this compound has shown promise in preventing the accumulation of galactose-1 phosphate in patient-derived cells, demonstrating its potential as a treatment strategy for this rare genetic disorder .

Case Study: Inhibition of GALK1

- Objective : To explore the efficacy of 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride as a selective inhibitor of GALK1.

- Results : The compound demonstrated an IC50 of less than 100 nM, indicating strong inhibitory activity. Furthermore, it prevented galactose-1 phosphate accumulation at low micromolar concentrations in vitro .

Biological Activities

This compound has been studied for various biological activities, including antimicrobial and antiviral properties. Its aminomethyl group is crucial for modulating enzyme and receptor activities, potentially influencing cellular functions and signaling pathways.

Potential Biological Effects

- Antimicrobial Activity : Studies have indicated that derivatives of this compound may exhibit significant antimicrobial effects against various pathogens.

- Antiviral Properties : Ongoing research is investigating its potential to inhibit viral replication mechanisms.

Chemical Synthesis and Applications

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various reaction pathways, enhancing its utility in drug development and materials science.

Synthesis Overview

The synthesis typically involves multi-component reactions, including the reaction of aldehydes with urea and 1,3-dicarbonyl compounds under catalytic conditions. This method ensures high yields and purity, making it suitable for industrial applications .

Industrial Applications

The compound's unique properties also make it suitable for developing new materials with specific functionalities. For instance, it can be utilized in creating conductive polymers or catalysts due to its ability to form stable complexes with metal ions.

Comparative Analysis with Related Compounds

| Compound Name | Description | Potential Applications |

|---|---|---|

| 6-(aminomethyl)-1,4-dihydropyrimidin-4-one | Base form without hydrochloride salt | Drug development |

| 6-(aminomethyl)-1,4-dihydropyrimidin-4-thione | Sulfur analog | Antimicrobial agents |

| 6-(aminomethyl)-1,4-dihydropyrimidin-4-ol | Oxygen analog | Biological probes |

| 6-(aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | Contains a sulfanyl group | Catalytic applications |

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The dihydropyrimidinone core may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include 2-(2-aminobutan-2-yl)-6-(methoxymethyl)-1,4-dihydropyrimidin-4-one hydrochloride (CAS 1354950-22-3) and other dihydropyrimidinone derivatives. Below is a comparative analysis:

Analysis:

Substituent Effects: Aminomethyl vs. Methoxymethyl’s ether linkage reduces polarity, which may explain the discontinued status of CAS 1354950-22-3 due to suboptimal pharmacokinetics. Position 2 Substituents: The analog’s 2-aminobutan-2-yl group introduces steric bulk and a secondary amine, which could hinder membrane permeability or metabolic stability. The absence of this group in the target compound may reduce steric hindrance, favoring receptor interactions.

Physicochemical Properties: The target compound’s lower molecular weight (~161.5 g/mol vs. 295.8 g/mol) suggests improved diffusion efficiency across biological membranes. The hydrochloride salt in both compounds ensures enhanced water solubility, critical for intravenous formulations.

In contrast, the target compound’s aminomethyl group may mitigate these issues, though experimental validation is required.

Research Findings and Limitations

- Enzyme Inhibition: Analogous structures inhibit dihydrofolate reductase (DHFR), a cancer and antimicrobial target. The aminomethyl group’s polarity may enhance DHFR binding affinity .

- Limitations: Direct pharmacological data for 6-(aminomethyl)-1,4-dihydropyrimidin-4-one HCl is scarce. Comparisons rely on structural extrapolation and discontinued product analyses.

Biological Activity

6-(Aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride (often referred to as DHPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a dihydropyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of the amino group enhances its solubility and reactivity, making it a suitable candidate for drug development.

The biological activity of DHPM is primarily attributed to its ability to modulate key signaling pathways. Research indicates that it acts as a selective calcitonin receptor mimetic, influencing calcium metabolism and bone density. In vitro studies have demonstrated that DHPM can stimulate osteoblast differentiation and proliferation, suggesting its potential use in treating osteoporosis and other bone-related disorders .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of DHPM derivatives. For instance, derivatives synthesized from DHPM exhibited significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL, indicating potent antimicrobial activity .

Antioxidant Properties

The antioxidant capacity of DHPM has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results showed that DHPM derivatives possess considerable antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Antitumor Activity

Research has also highlighted the antitumor potential of DHPM. In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values ranged from 5 to 15 µM, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Case Study 1: Osteogenic Effects

In a study involving neonatal mouse calvaria models, a specific dihydropyrimidine derivative was shown to significantly enhance bone formation markers when administered subcutaneously. This suggests that DHPM could be developed into a therapeutic agent for enhancing bone regeneration .

Case Study 2: Antimicrobial Efficacy

A series of DHPM derivatives were tested for their antimicrobial efficacy against biofilm-forming bacteria. Results indicated that some compounds not only inhibited bacterial growth but also disrupted biofilm formation, highlighting their potential in treating chronic infections associated with biofilms .

Data Tables

| Biological Activity | Assay Type | Results |

|---|---|---|

| Antimicrobial | MIC Test | 10-50 µg/mL against S. aureus |

| Antioxidant | DPPH Scavenging | Significant scavenging activity |

| Antitumor | IC50 Assay | 5-15 µM against MCF-7 cells |

| Osteogenic | In Vivo Bone Model | Enhanced bone formation markers |

Q & A

Basic: What synthetic routes are recommended for 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride, and how can reaction conditions be optimized to minimize impurities?

Answer: The compound can be synthesized via condensation of 2-amino-4,6-dimethyl nicotinamide derivatives with aryl aldehydes, followed by oxidation of dihydropyrimidinone intermediates . Key optimization parameters include temperature control (e.g., 60–80°C), pH adjustment (neutral to mildly acidic conditions), and solvent selection (e.g., methanol or ethanol). Impurity minimization requires rigorous purification via recrystallization or column chromatography. Analytical techniques like HPLC with a C18 column and ammonium acetate buffer (pH 6.5) can monitor intermediates and impurities, referencing pharmacopeial guidelines for impurity profiling .

Advanced: How can researchers resolve discrepancies in spectroscopic data between batches of the compound?

Answer: Discrepancies may arise from polymorphic variations, residual solvents, or oxidation byproducts. High-resolution NMR (e.g., and -NMR) and LC-MS should be used to confirm structural integrity. Cross-referencing with certified reference standards (e.g., EP impurity standards) ensures consistency . Controlled synthesis replicates under inert atmospheres (e.g., nitrogen) can isolate variables affecting spectral outputs. For crystalline forms, single-crystal X-ray diffraction (as in related pyrimidinone salts) provides definitive structural validation .

Basic: What analytical techniques are most effective for purity assessment?

Answer:

- HPLC: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and methanol gradient (85:15 v/v), detecting at 254 nm .

- TLC: Silica gel plates with ethyl acetate:hexane (3:7) as the mobile phase, visualized under UV light.

- Karl Fischer titration: Quantify residual water content to ensure compliance with pharmacopeial limits (<0.5%) .

Advanced: What strategies are recommended for stability studies under varying pH and temperature conditions?

Answer: Conduct accelerated stability testing by incubating the compound in buffer solutions (pH 1–12) at 40°C/75% relative humidity. Monitor degradation via HPLC-UV and LC-MS to identify byproducts (e.g., hydrolyzed or oxidized derivatives). For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can detect phase transitions or decomposition thresholds. Storage recommendations from dopamine hydrochloride protocols (light-protected, airtight containers) are applicable .

Basic: How should the compound be handled and stored to maintain stability?

Answer: Store in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel). Avoid prolonged exposure to humidity or temperatures >25°C. Handling should occur in a fume hood with PPE (gloves, lab coat), as per safety data sheets for structurally related hydrochlorides .

Advanced: What methodologies are suitable for studying interactions with biological macromolecules?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (, , ).

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.

- Molecular Docking: Use crystal structures of related pyrimidinone derivatives (e.g., perchlorate salts) to model binding poses .

Basic: What critical parameters ensure successful scale-up of synthesis?

Answer: Maintain stoichiometric precision in reagent ratios, optimize solvent volume-to-yield ratios, and implement in-process controls (e.g., real-time pH monitoring). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield (>75%) and purity (>98%). Scale-up protocols should align with ICH Q11 guidelines for pharmaceutical development .

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer: Discrepancies may stem from assay variability (e.g., cell line differences) or compound stability issues. Standardize protocols using validated cell lines (e.g., HEK293 or HepG2) and pre-treat the compound to confirm stability under assay conditions (e.g., 37°C, CO atmosphere). Cross-validate results with orthogonal assays (e.g., enzymatic vs. cellular) and reference structurally analogous compounds’ bioactivity profiles .

Basic: What spectroscopic benchmarks confirm the compound’s identity?

Answer:

- IR: Characteristic peaks for NH (~3350 cm), C=O (~1680 cm), and aromatic C-H (~3100 cm).

- -NMR: Signals for dihydropyrimidinone protons (δ 2.5–3.5 ppm) and aminomethyl group (δ 4.0–4.5 ppm) .

Advanced: How can computational methods aid in predicting the compound’s reactivity or degradation pathways?

Answer: Density Functional Theory (DFT) calculations model electron distribution to predict sites of oxidation (e.g., C4 position). Molecular dynamics simulations in explicit solvents (e.g., water, methanol) assess hydrolytic stability. Software like Gaussian or Schrödinger Suite can simulate degradation pathways, validated against experimental LC-MS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.